1,9-Dideoxyforskolin

Vue d'ensemble

Description

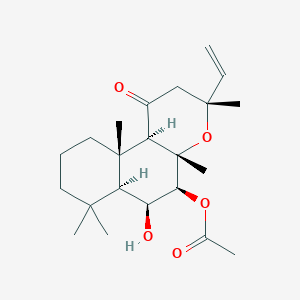

1,9-Dideoxyforskolin (DDF, C₂₂H₃₄O₅, MW: 378.5 g/mol) is a diterpenoid derivative of forskolin, a natural compound isolated from Coleus forskohlii. Unlike forskolin, DDF lacks hydroxyl groups at positions 1 and 9, rendering it incapable of activating adenylate cyclase (AC) or elevating intracellular cAMP levels . Despite this, DDF retains biological activity through cAMP-independent mechanisms, including ion channel modulation, anti-inflammatory effects, and reversal of multidrug resistance (MDR) in cancer cells .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La 1,9-didéoxyforskoline peut être synthétisée à partir de la forskoline en éliminant les groupes hydroxyle aux positions 1 et 9. Les voies synthétiques spécifiques et les conditions de réaction ne sont pas largement documentées dans la littérature. On sait que les analogues de la forskoline peuvent être modifiés à différents groupes hydroxyle pour produire différents dérivés .

Méthodes de production industrielle

Il y a peu d'informations disponibles sur les méthodes de production industrielle de la 1,9-didéoxyforskoline. Elle est généralement produite en petites quantités à des fins de recherche plutôt qu'en production industrielle à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La 1,9-didéoxyforskoline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution peuvent remplacer des groupes fonctionnels spécifiques par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la 1,9-didéoxyforskoline comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction souhaitée et du produit cible .

Principaux produits formés

Les principaux produits formés à partir des réactions de la 1,9-didéoxyforskoline comprennent divers dérivés de la forskoline avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés dans la recherche pour étudier l'activité biologique de la forskoline et de ses analogues .

4. Applications de la recherche scientifique

La 1,9-didéoxyforskoline est utilisée dans une variété d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

La 1,9-didéoxyforskoline ne stimule pas l'adénylyl cyclase, contrairement à la forskoline . Elle agit comme un analogue biologiquement inactif, ce qui la rend utile comme contrôle négatif dans les expériences. Le mécanisme d'action du composé implique son interaction avec les sites de liaison de la forskoline sans activer l'enzyme . Cela permet aux chercheurs d'étudier les effets de la forskoline sans l'influence déroutante de l'activation de l'adénylyl cyclase .

Applications De Recherche Scientifique

Modulation of Drug Sensitivity

One significant application of DDF is its ability to modulate cellular sensitivity to chemotherapeutic agents. Research has demonstrated that DDF enhances the uptake of vinblastine (VBL), a chemotherapeutic drug, in multidrug-resistant cancer cells. Specifically, a study found that DDF increased the VBL uptake by 13.6-fold in resistant KB-GRC1 cells compared to controls, indicating its potential as a sensitizing agent in cancer therapy . This effect appears to be independent of cAMP activation, suggesting that DDF may inhibit P-glycoprotein (PGP)-mediated efflux mechanisms, which are often responsible for drug resistance in cancer cells .

Neuropharmacological Effects

DDF has also been investigated for its neuropharmacological effects. It has been shown to inhibit responses mediated by GABA receptors without activating adenylate cyclase. This suggests a direct interaction with ion channels or other neuronal signaling pathways . Such properties make DDF a candidate for studying neuroplasticity and the modulation of synaptic transmission.

Biochemical Properties

DDF serves as a negative control for forskolin in various biochemical assays due to its inability to stimulate adenylyl cyclase . This characteristic allows researchers to delineate the specific pathways activated by forskolin from those influenced by other compounds.

Case Study 1: Cancer Therapy Enhancement

In a study examining the effects of DDF on drug-resistant cancer cells, researchers treated KB-GRC1 cells with varying concentrations of DDF alongside VBL. The results indicated that DDF significantly lowered the IC50 of VBL from 18.9 nM to 2.7 nM, demonstrating its potential utility in overcoming drug resistance in cancer therapy .

Case Study 2: Neurotransmitter Modulation

Another study explored the effects of DDF on neurotransmitter release and synaptic plasticity. The findings revealed that while forskolin increased cAMP levels and enhanced neurotransmitter release, DDF did not produce similar effects, highlighting its role as an antagonist in certain signaling pathways . This property could be pivotal for developing treatments for neurological disorders where modulation of neurotransmitter systems is essential.

Comparative Analysis Table

Mécanisme D'action

1,9-Dideoxyforskolin does not stimulate adenylyl cyclase, unlike forskolin . It acts as a biologically inactive analog, making it useful as a negative control in experiments. The compound’s mechanism of action involves its interaction with forskolin binding sites without activating the enzyme . This allows researchers to study the effects of forskolin without the confounding influence of adenylyl cyclase activation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Forskolin

Forskolin is the parent compound of DDF and a potent AC activator (IC₅₀: 41 nM for type I AC) . Key differences include:

- Structural Features : Forskolin has hydroxyl groups at positions 1 and 9, critical for AC activation. DDF lacks these groups, abolishing cAMP-dependent activity .

- Mechanistic Divergence :

- Ca²⁺ Channel Blockade : In rat cerebellar granule cells, 100 µM forskolin reduced depolarization-induced [Ca²⁺]i by 20%, while DDF achieved 71% inhibition (IC₅₀: 54 µM) via direct voltage-gated Ca²⁺ channel blockade .

- Drug Resistance Modulation : Forskolin and DDF both enhance vinblastine (VBL) sensitivity in MDR cells, but DDF’s hydrophobicity (LogP: 3.43 vs. forskolin’s lower LogP) improves membrane permeability, increasing intracellular VBL retention .

- Therapeutic Effects :

1-Decoxyforskolin (DF)

DF retains a hydroxyl group at position 9 but lacks the 1-OH group:

- AC Activation : DF shows partial AC activation compared to forskolin but is less potent .

- Hydrophilicity : DF’s intermediate hydrophilicity (between forskolin and DDF) correlates with moderate VBL sensitization in MDR cells .

Pharmacological and Mechanistic Insights

Ion Channel Modulation

- Ca²⁺ Channels : DDF inhibits voltage-gated Ca²⁺ currents (63% inhibition at 100 µM) in cerebellar neurons, a mechanism independent of cAMP . In contrast, forskolin’s Ca²⁺ inhibition is cAMP-dependent and weaker .

- K⁺ Channels : DDF activates calcium-dependent K⁺ channels in rat uterine rings, paradoxically linked to cAMP in one study —a finding conflicting with its established cAMP-independent profile .

Multidrug Resistance Reversal

In MDR cancer cells overexpressing P-glycoprotein (PGP):

| Compound | Hydroxyl Groups | VBL Uptake Enhancement | Hydrophilicity (LogP) |

|---|---|---|---|

| Forskolin | 1, 7, 9-OH | Moderate | High |

| DF | 7, 9-OH | Intermediate | Moderate |

| DDF | 7-OH | Strongest | Low (3.43) |

DDF’s hydrophobicity enhances membrane penetration, increasing intracellular VBL accumulation and reversing PGP-mediated efflux .

Anti-Inflammatory and Analgesic Effects

DDF outperforms forskolin in inflammation models:

- Carrageenin-Induced Edema : ED₅₀ = 2.2 mg/kg (DDF) vs. forskolin’s weaker effect .

- Mechanism : Likely involves inhibition of NF-κB or COX-2 pathways, though exact targets remain unconfirmed .

Contradictions and Unresolved Mechanisms

- cAMP Paradox : One study attributed DDF’s uterine relaxation to AC activation , conflicting with its classification as an AC-inactive analog . This discrepancy suggests context-dependent effects or off-target interactions.

- Vesicular Transport : DDF reverses Brefeldin A (BFA)-induced Golgi disruption (IC₅₀ ≈ 60 µM) independently of cAMP, possibly via COPI/KDEL pathway modulation .

Activité Biologique

1,9-Dideoxyforskolin is a structural analogue of forskolin, a compound known for its ability to activate adenylate cyclase, thereby increasing cyclic AMP (cAMP) levels in cells. Unlike forskolin, this compound does not stimulate adenylate cyclase but exhibits significant biological activities, particularly as an inhibitor of cyclic AMP phosphodiesterase and modulator of calcium channels.

This compound primarily acts through the inhibition of cyclic AMP phosphodiesterase (PDE), making it a more potent inhibitor compared to forskolin. This inhibition leads to increased levels of cAMP within cells, which can have various downstream effects on cellular signaling pathways. Furthermore, it has been shown to stimulate protein kinase C (PKC) activity in renal epithelial cells, suggesting a role in modulating various signaling pathways independent of cAMP accumulation .

Table 1: Comparison of Biological Activities

| Activity Type | Forskolin | This compound |

|---|---|---|

| Adenylate Cyclase Activation | Yes | No |

| Inhibition of PDE | Less potent | More potent |

| Calcium Channel Modulation | Minimal effect | Significant inhibition |

| Protein Kinase C Stimulation | Yes | Yes |

Effects on Calcium Channels

Research indicates that this compound significantly inhibits voltage-activated calcium currents in rat cerebellar granule cells. In experiments using patch-clamp techniques, it was found that at a concentration of 100 µM, this compound inhibited these currents by approximately 63%, while forskolin showed no significant effect under the same conditions . This suggests that this compound may have potential therapeutic applications in conditions where modulation of calcium signaling is beneficial.

Neuroplasticity and GABA Receptor Interaction

This compound has also been implicated in the modulation of GABA receptor function. In studies involving synaptoneurosomes from rat cerebral cortex, it was observed that this compound inhibited muscimol-induced chloride uptake in a concentration-dependent manner. This effect is notable because it occurs independently of cAMP activation, indicating a direct interaction with GABA receptors . The IC50 for this inhibitory effect was reported to be around 1.3 mM.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in neuropharmacology and cellular signaling:

- Neuroprotection : In vitro studies suggest that the compound may protect against excitotoxicity in neuronal cultures by modulating intracellular calcium levels.

- Mood Stabilizers : Investigations into mood stabilizers revealed that treatments affecting neuroplasticity also influence the phosphorylation state of proteins involved in synaptic function. The role of this compound in such contexts warrants further exploration .

Q & A

Basic Research Questions

Q. What experimental approaches are used to assess 1,9-Dideoxyforskolin’s role in modulating multidrug resistance (MDR) in cancer cells?

- Methodological Answer: Time-course concentration assays comparing this compound with analogs (e.g., forskolin and 1-deoxyforskolin) can reveal its cellular uptake kinetics and potency in reversing drug efflux. Fluorescent substrate accumulation assays (e.g., using vinblastine) combined with competitive binding studies are critical to evaluate its interaction with ABC transporters like P-glycoprotein. These experiments should include controls for adenylate cyclase activity to isolate cAMP-independent effects .

Q. How can researchers evaluate the compound’s biphasic effect on intracellular cAMP levels?

- Methodological Answer: Conduct dose-response experiments (0–100 µM) to measure cAMP accumulation in target cells (e.g., neuronal or endocrine cells) using radioimmunoassays or ELISA. Time-course studies (0–60 minutes) are necessary to capture transient vs. sustained effects. To distinguish direct adenylate cyclase modulation from secondary pathways, use adenylate cyclase inhibitors (e.g., SQ22536) and compare results with forskolin, its active analog .

Q. What standardized protocols ensure compound purity and structural verification in experimental studies?

- Methodological Answer: High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight validation are essential. Cross-referencing with CAS No. 64657-18-7 and supplier certifications (e.g., Sigma-Aldrich D3658) ensures batch consistency .

Advanced Research Questions

Q. How can contradictory data on this compound’s cAMP modulation be resolved?

- Methodological Answer: Dual-phase experimental designs are recommended: (1) Low concentrations (1–10 µM) to study cAMP suppression via glucose transporter inhibition, and (2) higher concentrations (>20 µM) to assess off-target adenylate cyclase activation. Use adenylate cyclase-deficient cell lines or CRISPR-edited models to isolate cAMP-independent mechanisms .

Q. What methodologies elucidate this compound’s cAMP-independent modulation of ion channels?

- Methodological Answer: Patch-clamp electrophysiology in cardiac myocytes or neuronal cells can quantify voltage-dependent Na+/Ca2+ channel activity. Combine with calcium imaging (e.g., Fura-2 AM) to measure Ca2+ influx under K+ depolarization. Pharmacological blockers (e.g., DIDS for Cl− channels) help identify specific targets .

Q. How does this compound restore PP2A activity in BCR/ABL+ leukemia models?

- Methodological Answer: Use imatinib-sensitive/resistant BCR/ABL+ cell lines to measure PP2A activity via phosphatase assays (e.g., malachite green detection). Clonogenic assays and xenograft models validate leukemogenic potential reduction. Transcriptomic profiling (RNA-seq) identifies downstream targets like c-MYC or AKT .

Q. What experimental designs clarify its role in steroidogenesis inhibition?

- Methodological Answer: Rat Leydig cell models treated with this compound (10–50 µM) can quantify androstenedione/testosterone ratios via LC-MS. Glucose deprivation controls and GLUT1/4 knockdown (siRNA) isolate glucose transport-dependent effects on 17β-hydroxysteroid dehydrogenase (17βHSD) activity .

Q. How to investigate its potentiation of GABAAR currents in O-GlcNAcylation-dependent pathways?

- Methodological Answer: Whole-cell patch-clamp recordings in hippocampal slices under GlcN+TMG-induced O-GlcNAc iLTD conditions. Co-application with adenylate cyclase/PKA inhibitors (e.g., SQ22536, H-89) confirms cAMP-independent potentiation. Normalize eIPSC amplitudes post-O-GlcNAc iLTD to quantify rescue efficacy .

Q. Data Contradiction & Mechanistic Analysis

Q. How to address conflicting reports on this compound’s role in glucose transport inhibition vs. metabolic modulation?

- Methodological Answer: Compare glucose uptake assays (e.g., 2-NBDG fluorescence) in adipocytes vs. cancer cells. Use cytochalasin B binding competition assays to confirm GLUT1/4 affinity. Transcriptomic analysis (e.g., RNA-seq) identifies tissue-specific regulatory networks, while metabolomics (GC-MS) profiles downstream ATP/NADPH flux .

Q. What strategies differentiate its direct vs. indirect effects on nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer: Single-channel recordings in PC12 cells or chromaffin cells under nicotine stimulation. Co-application with α-bungarotoxin (nAChR antagonist) and calcium imaging distinguishes direct receptor blockade from downstream Ca2+ signaling interference. Cross-validate with forskolin analogs lacking adenylate cyclase activity .

Propriétés

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040384 | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-18-7 | |

| Record name | (-)-1,9-Dideoxyforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DIDEOXYFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.